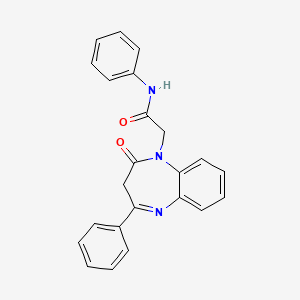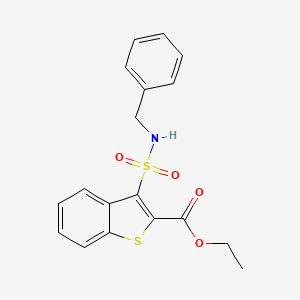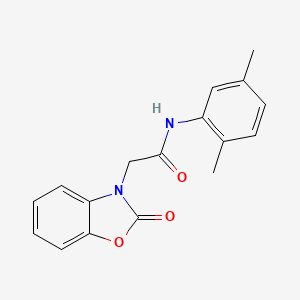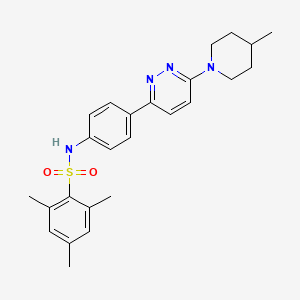![molecular formula C22H19ClN4O3 B14972836 N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14972836.png)
N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-CHLOROPHENYL)-2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazolopyrazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazine derivatives. Common synthetic routes may involve:
Condensation reactions: Combining substituted phenyl hydrazines with diketones to form pyrazole intermediates.
Cyclization reactions: Forming the pyrazolopyrazine core through intramolecular cyclization.
Acylation reactions: Introducing the acetamide group through acylation of the pyrazolopyrazine intermediate.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-CHLOROPHENYL)-2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its properties in material science or catalysis.
Mecanismo De Acción
The mechanism of action of N-(4-CHLOROPHENYL)-2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-CHLOROPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE
- N-(4-CHLOROPHENYL)-2-[2-(4-HYDROXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C22H19ClN4O3 |
|---|---|
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-2-30-18-9-3-15(4-10-18)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-17-7-5-16(23)6-8-17/h3-13H,2,14H2,1H3,(H,24,28) |
Clave InChI |
XXTGBSMHCCTFDG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[4-({[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]carbamoyl}amino)phenyl]acetate](/img/structure/B14972757.png)

![1-(4-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B14972768.png)
![N-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B14972772.png)





![1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone](/img/structure/B14972809.png)
![N-(2,4-difluorophenyl)-2-[(1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14972816.png)
![N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide](/img/structure/B14972821.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14972823.png)

